3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol This compound is notable for its indole core structure, which is a common motif in many biologically active molecules
Preparation Methods
The synthesis of 3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed reactions. For instance, the Larock indole synthesis can be employed to construct the indole core, followed by a Buchwald-Hartwig amination to introduce the morpholine moiety . The reaction conditions typically involve the use of palladium catalysts, appropriate ligands, and bases under controlled temperatures.
Chemical Reactions Analysis
3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the indole core, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole is not fully understood, but it is believed to interact with various molecular targets due to its indole core. Indole derivatives often interact with enzymes, receptors, and other proteins, influencing biological pathways and cellular processes . The morpholine ring may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole can be compared to other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter with various physiological roles.
The uniqueness of this compound lies in its combination of the indole core with the morpholine ring, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-4-13-12(3-1)11(9-14-13)10-15-5-7-16-8-6-15/h1-4,11,14H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEGQAFOGMYROT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CNC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.